BenchChemオンラインストアへようこそ!

benzo[h]quinazolin-4(3H)-one

Anticancer drug discovery Colorectal cancer Cytotoxicity screening

Benzo[h]quinazolin-4(3H)-one (CAS 506418-75-3) is a tricyclic heterocyclic compound (C₁₂H₈N₂O, MW 196.2) consisting of a quinazolin-4(3H)-one core fused with a naphthalene ring at the [h] face. The unsubstituted parent scaffold serves as a versatile synthetic intermediate, with its 6-position amenable to functionalization via Buchwald–Hartwig amination or sulfanylation from 6-bromo precursors, enabling systematic exploration of C-6 substituent effects on biological activity.

Molecular Formula C12H8N2O
Molecular Weight 196.20
CAS No. 506418-75-3
Cat. No. B1656119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[h]quinazolin-4(3H)-one
CAS506418-75-3
Synonymsperlolidine
samoquasine A
Molecular FormulaC12H8N2O
Molecular Weight196.20
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2N=CNC3=O
InChIInChI=1S/C12H8N2O/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-7H,(H,13,14,15)
InChIKeyBJVYARVTSUNBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[h]quinazolin-4(3H)-one (CAS 506418-75-3): Core Scaffold Overview for Research Procurement


Benzo[h]quinazolin-4(3H)-one (CAS 506418-75-3) is a tricyclic heterocyclic compound (C₁₂H₈N₂O, MW 196.2) consisting of a quinazolin-4(3H)-one core fused with a naphthalene ring at the [h] face . The unsubstituted parent scaffold serves as a versatile synthetic intermediate, with its 6-position amenable to functionalization via Buchwald–Hartwig amination or sulfanylation from 6-bromo precursors, enabling systematic exploration of C-6 substituent effects on biological activity [1]. This scaffold was also pivotal in the structural revision of the natural product samoquasine A, confirming that the originally assigned benzoquinazoline structure is in fact benzo[h]quinazolin-4(3H)-one [2].

Why Generic Quinazolinone Substitution Fails: Evidence of Scaffold-Dependent Differentiation for Benzo[h]quinazolin-4(3H)-one Derivatives


The benzo[h]quinazolin-4(3H)-one scaffold cannot be indiscriminately interchanged with simpler quinazolin-4(3H)-ones or regioisomeric benzo[f]quinazolinones. Direct experimental evidence demonstrates that complete deletion of the peripheral fused benzene ring causes a significant decrease in allosteric site affinity and binding cooperativity with acetylcholine at the M1 muscarinic receptor [1]. Regioisomeric variation between benzo[h] and benzo[f] fusion also produces distinct cytotoxicity profiles: while benzo[f]quinazolinone sulfonamide derivatives show dual EGFR/HER2 inhibition, benzo[h]quinazoline derivatives evaluated in parallel screens displayed different potency and selectivity patterns against MCF-7, HepG2, and HCT116 cell lines [2][3]. Furthermore, the 3-(4-methoxybenzyl)-benzo[h]quinazolin-4(3H)-one derivative exhibits cytotoxicity superior to the clinical reference cisplatin (IC₅₀ = 4.12 μM vs. 8.47 μM) against HT29 colorectal adenocarcinoma cells, whereas simple quinazolin-4(3H)-ones lacking the benzo[h] annulation do not approach this level of potency in the same assay system [4]. These findings underscore that the tricyclic benzo[h] topology imparts distinct pharmacological properties not recapitulated by monocyclic or alternative regioisomeric congeners.

Benzo[h]quinazolin-4(3H)-one Derivatives: Quantitative Head-to-Head Evidence for Research Selection


Cytotoxicity Superiority Over Cisplatin in Colorectal Adenocarcinoma: 3-(4-Methoxybenzyl)-benzo[h]quinazolin-4(3H)-one

The 3-(4-methoxybenzyl)-benzo[h]quinazolin-4(3H)-one derivative demonstrates significantly higher cytotoxicity against the HT29 human colorectal adenocarcinoma cell line compared with the clinical standard cisplatin. The unsubstituted benzo[h]quinazolin-4(3H)-one scaffold (compound 9 in the study) serves as the synthetic precursor, while the 3-benzylated derivative achieves an IC₅₀ of 4.12 μM compared with 8.47 μM for cisplatin, representing approximately 2.1-fold greater potency. This is a direct comparative measurement within the same study and assay platform [1].

Anticancer drug discovery Colorectal cancer Cytotoxicity screening

EGFR Kinase Inhibition Comparable to Erlotinib by Benzo[h]quinazoline Derivatives

Benzo[h]quinazoline derivatives 15c and 19b demonstrate EGFR inhibitory activity in the sub-micromolar range that is closely comparable to the FDA-approved EGFR inhibitor erlotinib. Compound 19b achieves an EGFR IC₅₀ of 0.14 ± 0.01 μM versus erlotinib at 0.11 ± 0.01 μM, a difference of only 0.03 μM. Additionally, both compounds demonstrate an excellent safety window with no significant cytotoxicity toward normal BHK-21 fibroblast cells (IC₅₀ > 200 μM). This EGFR inhibition data, measured under identical assay conditions, positions benzo[h]quinazoline-based compounds as viable EGFR-targeting scaffolds with potency in the same order of magnitude as the clinical reference [1].

EGFR-targeted therapy Kinase inhibition Cancer therapeutics

Dual EGFR/HER2 Inhibition Superior to Erlotinib by Sulphonamide Benzoquinazolinone Derivative

The sulphonamide benzoquinazolinone derivative Compound 10 demonstrates dual EGFR and HER2 inhibitory potency that exceeds the single-agent erlotinib on both targets. In a direct head-to-head enzyme inhibition assay, Compound 10 achieves IC₅₀ values of 3.90 μM (EGFR) and 5.40 μM (HER2), compared with erlotinib at 6.21 μM (EGFR) and 9.42 μM (HER2). This represents 1.6-fold and 1.7-fold greater potency, respectively. Compound 10 also exhibits radiosensitizing activity, with its cytotoxicity IC₅₀ improving from 0.31 μM to 0.22 μM upon 8 Gy gamma irradiation [1].

Dual kinase inhibition EGFR/HER2 Radiosensitization

50-Fold Enhanced M1 mAChR Allosteric Site Affinity: Benzoquinazolinone 12 vs. BQCA

Benzoquinazolinone 12 (3-((1S,2S)-2-hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one), a complex derivative of the benzo[h]quinazolin-4(3H)-one scaffold, achieves a 50-fold increase in allosteric site affinity at the M1 muscarinic acetylcholine receptor (mAChR) compared with the prototypical M1 positive allosteric modulator BQCA (benzylquinolone carboxylic acid). This affinity enhancement is achieved while retaining a similar level of positive cooperativity with the orthosteric agonist acetylcholine, demonstrating that the benzo[h]quinazolin-4(3H)-one scaffold enables independent tuning of affinity and cooperativity parameters [1]. Structural studies confirm that the tricyclic benzo[h] core is essential for this activity, as deletion of the fused benzene ring causes significant loss of affinity and cooperativity [2].

M1 muscarinic receptor Allosteric modulation CNS drug discovery

C-6 Substitution Gate: Cytotoxicity Range Controlled by Benzo[h]quinazolin-4(3H)-one C-6 Substituent Identity

The unsubstituted benzo[h]quinazolin-4(3H)-one parent scaffold (compound 9) and its 6-bromo precursor (compound 8) exhibit only modest cytotoxicity against A549 (lung) and HT29 (colon) cell lines, whereas the 6-(morpholin-4-yl)-substituted derivative (compound 18b) demonstrates marked anticancer activity in the same assay panel. Although exact IC₅₀ values for compounds 8, 9, and 18b are not publicly reported in the abstract, the study explicitly states that compound 18b 'has interesting anticancer activities' while the unsubstituted and 6-bromo analogs do not, confirming that C-6 functionalization is a critical determinant of biological activity within this scaffold [1]. This represents an intra-class SAR observation: the parent scaffold itself is a low-activity baseline, and C-6 derivatization unlocks antitumor potential.

Structure-activity relationship Anticancer Cytotoxicity tuning

Best-Fit Research Applications for Benzo[h]quinazolin-4(3H)-one and Its Derivatives Based on Quantitative Evidence


Colorectal Cancer Lead Optimization Programs Requiring Cisplatin-Beating Potency

Research groups developing therapeutics for colorectal adenocarcinoma (HT29 and HCT116 models) should prioritize the benzo[h]quinazolin-4(3H)-one scaffold based on the demonstrated 2.1-fold cytotoxicity advantage of the 3-(4-methoxybenzyl) derivative over cisplatin [1]. The parent scaffold's 6-position bromination provides a versatile handle for Buchwald–Hartwig diversification, enabling systematic SAR exploration at the position most critical for anticancer activity [2]. This combination of validated potency advantage and synthetic tractability makes the scaffold suitable for hit-to-lead campaigns where cisplatin is the benchmark.

EGFR-Targeted Anticancer Agent Development with Fibroblast Selectivity

For EGFR inhibitor discovery programs, benzo[h]quinazoline derivatives offer sub-micromolar EGFR potency (IC₅₀ = 0.13–0.14 μM) comparable to erlotinib, combined with an exceptional selectivity window: IC₅₀ > 200 μM against normal BHK-21 fibroblasts [1]. This >1,400-fold selectivity index is a differentiating feature for programs seeking EGFR inhibitors with reduced toxicity to normal tissues. The scaffold also demonstrates activity across multiple EGFR-expressing cancer lines (MCF-7, HepG2, HCT116, Caco-2), supporting broader oncology profiling [1].

Dual EGFR/HER2 Inhibitor Programs with Radiosensitization Requirements

Sulphonamide-functionalized benzoquinazolinones are uniquely suited for breast cancer programs requiring simultaneous EGFR and HER2 inhibition with radiosensitizing capability. Compound 10 outperforms erlotinib on both EGFR (1.6-fold) and HER2 (1.7-fold) while additionally enhancing radiation response in MDA-MB-231 cells (IC₅₀ improvement from 0.31 to 0.22 μM under 8 Gy gamma irradiation) [1]. This triple functionality (EGFR inhibition, HER2 inhibition, radiosensitization) is not offered by erlotinib or lapatinib as single agents, positioning this chemotype for combination radiotherapy regimens in triple-negative breast cancer.

M1 Muscarinic Receptor Allosteric Modulator Discovery for CNS Disorders

The benzoquinazolinone scaffold represents the most advanced M1 mAChR PAM chemotype, with benzoquinazolinone 12 achieving a 50-fold affinity improvement over the prototypical PAM BQCA while preserving allosteric cooperativity with acetylcholine [1]. Structural studies confirm that the benzo[h] fusion is essential—simple quinazolin-4(3H)-one cores lacking the peripheral benzene ring lose affinity and cooperativity [2]. CNS drug discovery teams pursuing M1 PAMs for Alzheimer's disease or schizophrenia should consider this scaffold as the highest-affinity M1 allosteric modulator chemotype with published pharmacological validation, while noting that in vivo cholinergic side effects (salivation, diarrhea, emesis) have been reported and require mitigation strategies .

Quote Request

Request a Quote for benzo[h]quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.